Hydrogen Bond Donor/Acceptor Profile Enables Distinct Synthetic Utility vs. Chloro Analog
When comparing 3-amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one to its closest commercially available chloro-substituted analog (2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one, CAS 1016805-23-4), the target compound's primary amine provides one hydrogen bond donor (HBD count = 1) and five acceptors (HBA count = 5), whereas the chloro analog has zero HBD capacity [1][2]. This difference has direct practical consequences: the amino compound can serve as a nucleophile in amide bond formation or reductive amination, while the chloro analog is limited to electrophilic substitutions or requires pre-activation [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) / Synthetic Nucleophilicity |
|---|---|
| Target Compound Data | HBD = 1; HBA = 5; Primary amine: nucleophilic towards acyl chlorides, carboxylic acids (amide coupling), aldehydes (reductive amination) |
| Comparator Or Baseline | 2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one: HBD = 0; Chloro substituent: electrophilic at alpha-carbon, reactive towards nucleophiles (SN2), unreactive towards acids/aldehydes without prior conversion |
| Quantified Difference | Target compound possesses one additional HBD and fundamentally orthogonal reactivity (nucleophilic acylation vs. electrophilic alkylation) |
| Conditions | Structural analysis via PubChem-computed descriptors; synthetic reactivity assignments based on functional group chemistry [1][3] |
Why This Matters
For procurement decisions in parallel synthesis or library production, the nucleophilic amine handle in the target compound eliminates the extra synthetic step required to convert the chloro analog into a similarly reactive species, directly reducing step count and improving overall yield.
- [1] PubChem Compound Summary CID 20112937, Computed Properties: HBD count = 1, HBA count = 5. View Source
- [2] PubChem Compound Record for 2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one (CID inferred from CAS 1016805-23-4). View Source
- [3] Standard organic chemistry reactivity: primary amines as nucleophiles in amide formation and reductive amination (March's Advanced Organic Chemistry, 7th Ed.). View Source
